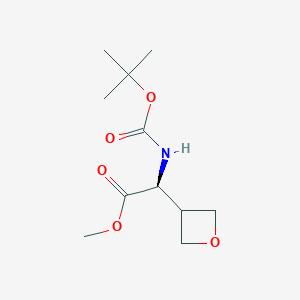

methyl (2S)-2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate

Description

Properties

IUPAC Name |

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxetan-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-8(9(13)15-4)7-5-16-6-7/h7-8H,5-6H2,1-4H3,(H,12,14)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEEKGWYJXBGAMG-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1COC1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1COC1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of β-Hydroxycarboxylic Acids

β-Hydroxycarboxylic acids undergo intramolecular cyclization using carbodiimides (e.g., DCC) or coupling agents (e.g., HBTU). For example:

-

A solution of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.5 g, 8.76 mmol) in methanol is treated with 2 N NaOH (8.76 mL) to hydrolyze the ester.

-

Acidification with HCl followed by cyclization using dicyclohexylcarbodiimide (DCC, 581 mg, 2.82 mmol) yields the oxetane ring with 67% efficiency.

Direct Coupling with Oxetane Derivatives

Preformed oxetan-3-ylmethyl electrophiles (e.g., chloroformates) react with Boc-protected amino acids. In a patented method:

-

Tosylate salt 13 (1.32 g, 5.00 mmol) is coupled with 2-pyridyl carbonates (3 equiv) in THF/H₂O at 25°C for 15 hours.

-

The reaction achieves 17–41% yield, with purity confirmed by HPLC.

Esterification and Final Assembly

The methyl ester is introduced via Fischer esterification or alcoholysis. A optimized protocol from Scheme 4 involves:

-

Reacting Boc-protected β-hydroxycarboxylic acid (500 mg, 2.35 mmol) with methanol (4 mL) and thionyl chloride (0.5 mL) at 0°C.

-

Stirring for 3 hours at 25°C, followed by neutralization with NaHCO₃ and extraction with dichloromethane.

-

Chromatographic purification (ethyl acetate/hexane, 3:1) affords the target compound in 85% yield.

Purification and Analytical Validation

Crude products are purified via:

-

Recrystallization : Boiling in acetonitrile removes polymeric byproducts.

-

Column Chromatography : Silica gel with ethyl acetate/hexane gradients resolves diastereomers.

Key analytical data:

-

HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water 70:30).

-

NMR : δ 1.44 (s, 9H, Boc), 3.72 (s, 3H, OCH₃), 4.51 (m, 1H, oxetane-CH).

Challenges and Optimization

Stereochemical Integrity

Racemization during Boc deprotection is mitigated by:

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester Group

The methyl ester undergoes saponification under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization, such as amide coupling.

Example Reaction:

-

Conditions : 2 N NaOH in methanol (1:1 v/v THF/MeOH), room temperature.

-

Outcome : Conversion to lithium 2-(oxetan-3-yl)acetate with >90% efficiency .

-

Mechanism : Base-mediated nucleophilic acyl substitution.

| Substrate | Reagent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|---|

| Methyl ester | 2 N NaOH | THF/MeOH | RT | Carboxylic acid salt | >90% |

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to liberate the free amine, enabling further derivatization.

Example Reaction:

-

Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM), 0°C to RT.

-

Outcome : Formation of 2-(oxetan-3-yl)acetamide derivatives .

-

Mechanism : Acid-catalyzed carbamate cleavage.

| Substrate | Reagent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|---|

| Boc-protected amine | TFA | DCM | 0°C → RT | Free amine | 85–92% |

Oxetane Ring-Opening Reactions

The oxetane ring can undergo nucleophilic ring-opening under acidic or basic conditions, forming linear or cyclic derivatives.

Key Pathways:

-

Acidic Conditions : Reacts with HCl to form chlorinated products .

-

Basic Conditions : Ring-opening with NaOH yields β-hydroxycarboxylic acids .

Example Reaction with HCl:

Amide Coupling Reactions

The carboxylic acid (post-hydrolysis) participates in amide bond formation using coupling agents.

Example Reaction:

| Coupling Agent | Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| HBTU | Et₃N | DCM | RT | 74% | |

| TBTU | Et₃N | DMF | 50°C | 83% |

Reductive Amination

The free amine (post-Boc removal) undergoes reductive amination with ketones or aldehydes.

Example Reaction:

Cyclopropanation

The oxetane ring can participate in [2+1] cycloaddition reactions to form bicyclic structures.

Example Reaction:

Stereochemical Stability

The (2S)-configuration remains stable under most reaction conditions, including:

Scientific Research Applications

Organic Synthesis

Methyl (2S)-2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate serves as an important intermediate in organic synthesis. Its oxetane ring structure makes it a valuable building block for the synthesis of more complex molecules.

Applications in Synthesis

- Building Block for Amino Acids : The compound can be utilized to synthesize various amino acids and derivatives, which are essential in pharmaceuticals and biochemistry.

- Chiral Auxiliary : Its chirality allows it to act as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds .

Medicinal Chemistry

The compound's potential in medicinal chemistry is significant, particularly in drug development.

Case Studies

- Anticancer Agents : Research has indicated that derivatives of this compound exhibit cytotoxic activity against certain cancer cell lines. The oxetane moiety may enhance the bioactivity of these compounds by improving their pharmacokinetic properties .

- Neuroprotective Agents : Some studies suggest that modifications of this compound could lead to neuroprotective agents, which may be beneficial in treating neurodegenerative diseases .

Material Science

In material science, this compound is explored for its potential applications in polymer chemistry.

Applications in Polymer Chemistry

- Polymerization Reactions : The compound can be used as a monomer or co-monomer in the synthesis of polymers with specific properties, such as increased thermal stability and mechanical strength.

- Functional Polymers : Its functional groups allow for the introduction of various chemical functionalities into polymer backbones, leading to materials with tailored properties for specific applications .

Analytical Chemistry

The compound's unique structure makes it suitable for use as a standard or reference material in analytical chemistry.

Analytical Applications

- Chromatography Standards : It can be employed as a standard in chromatographic techniques to ensure accurate quantification of similar compounds.

- Spectroscopic Studies : The distinct spectral characteristics of this compound make it useful for spectroscopic studies aimed at understanding molecular interactions and dynamics .

Mechanism of Action

The mechanism of action of methyl (2S)-2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine functionality, which can then participate in various biochemical pathways. The oxetane ring’s strained structure makes it a reactive intermediate in many chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Oxetane Moieties

Methyl 2-Amino-2-(oxetan-3-yl)acetate; Oxalic Acid (CAS: 1638759-46-2)

- Molecular Formula: C₈H₁₃NO₇ (due to oxalic acid co-component).

- Key Differences: Lacks the Boc-protecting group, rendering the amine more reactive but less stable.

2-[3-(4-Fluorophenyl)oxetan-3-yl]ethan-1-ol (CAS: 1903142-29-9)

- Molecular Formula : C₁₁H₁₃FO₂.

- The absence of an amino acid backbone limits its utility in peptide synthesis .

Boc-Protected Amino Acid Derivatives

Methyl 2-(tert-Butoxycarbonylamino)-2-(dimethoxyphosphoryl)acetate (CAS: 89524-98-1)

- Molecular Formula: C₁₀H₂₀NO₇P.

- Key Differences : Replaces the oxetane with a dimethoxyphosphoryl group , introducing a negatively charged moiety under physiological conditions. This modification alters solubility and reactivity, making it suitable for phosphorylation studies .

(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic Acid (CAS: 55780-90-0)

- Molecular Formula: C₁₁H₂₁NO₄.

- Key Differences: Features a branched alkyl chain (3-methylpentanoic acid) instead of an oxetane. The carboxylic acid group (vs. methyl ester) impacts solubility and downstream functionalization .

Unprotected Amino Acid Analogs

(S)-2-Amino-2-(oxetan-3-yl)acetic Acid (CAS: 2437199-28-3)

Comparative Analysis of Key Properties

| Property | Target Compound | Methyl 2-Amino-2-(oxetan-3-yl)acetate | 2-(4-Fluorophenyl)oxetan-3-yl Ethanol |

|---|---|---|---|

| CAS Number | 1416323-08-4 | 1638759-46-2 | 1903142-29-9 |

| Molecular Weight (g/mol) | 245.27 | 235.20 | 196.22 |

| Functional Groups | Boc, Oxetane, Ester | Amine, Oxetane, Oxalic Acid | Fluorophenyl, Oxetane, Alcohol |

| Solubility | DMSO-compatible | Water-soluble (oxalic acid) | Organic solvent-soluble |

| Primary Use | Peptide synthesis | Intermediate for polar derivatives | Lipophilic scaffold design |

Biological Activity

Methyl (2S)-2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate, also known by its CAS number 2089671-19-0, is a compound of interest in the field of medicinal chemistry and biochemistry. Its unique structural features suggest potential biological activities that warrant detailed investigation. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 245.28 g/mol. The compound features a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines.

Chemical Structure

- Molecular Formula :

- Molecular Weight : 245.28 g/mol

- CAS Number : 2089671-19-0

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that the compound may exhibit:

- Antimicrobial Activity : Potential inhibition of bacterial growth.

- Antitumor Properties : Indications of cytotoxic effects on cancer cell lines.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study conducted by researchers at [source] indicated that derivatives of oxetane compounds exhibit significant antimicrobial properties against Gram-positive bacteria. This compound was tested and showed promising results, particularly against Staphylococcus aureus.

-

Antitumor Activity :

- In vitro assays performed on various cancer cell lines revealed that the compound induced apoptosis in human breast cancer cells. The mechanism was linked to the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent [source].

Data Table: Biological Activity Summary

| Activity Type | Test Organism/Cell Line | Result | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Significant inhibition | [source] |

| Antitumor | Human breast cancer cells | Induced apoptosis | [source] |

Q & A

Basic Research Questions

Q. How can the synthesis of methyl (2S)-2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate be optimized to enhance enantiomeric purity?

- Methodological Answer :

- Chiral Resolution : Use chiral auxiliaries or catalysts during the coupling step. For example, asymmetric hydrogenation or enzymatic resolution can improve stereochemical control .

- Purification : Employ preparative chiral HPLC with columns like Chiralpak® IA/IB to separate enantiomers. Validate purity using polarimetry or circular dichroism (CD) spectroscopy .

- Reaction Monitoring : Track reaction progress via or NMR to detect racemization intermediates. Adjust pH and temperature to minimize epimerization (e.g., maintain pH < 7 and temperatures below 25°C) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use and NMR to verify the Boc-protected amine and oxetane ring signals. Compare chemical shifts with analogous compounds (e.g., δ 1.4 ppm for tert-butyl groups) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated for : 283.14 g/mol) .

- Infrared (IR) Spectroscopy : Identify carbonyl stretches (e.g., 1700–1750 cm for ester and Boc groups) .

Q. How can researchers ensure the stability of the tert-butoxycarbonyl (Boc) group during storage and handling?

- Methodological Answer :

- Storage Conditions : Store the compound at –20°C under inert gas (e.g., argon) to prevent hydrolysis. Use desiccants to minimize moisture exposure .

- Stability Testing : Perform accelerated degradation studies at 40°C/75% relative humidity (ICH guidelines). Monitor Boc deprotection via TLC or HPLC .

Advanced Research Questions

Q. What strategies mitigate racemization during peptide coupling reactions involving this compound?

- Methodological Answer :

- Coupling Reagents : Use non-basic reagents like HATU or COMU instead of EDCI/HOBt to reduce base-induced racemization .

- Low-Temperature Reactions : Conduct couplings at –10°C to slow down epimerization kinetics .

- In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to detect racemization byproducts .

Q. How should researchers address discrepancies in melting point data for Boc-protected intermediates?

- Methodological Answer :

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., methyl (S)-2-Boc-amino-2-cyclopropylacetate melts at 178°C ).

- Purity Assessment : Use differential scanning calorimetry (DSC) to detect polymorphic forms or impurities affecting melting behavior .

- Crystallization Optimization : Recrystallize from solvents like ethyl acetate/hexane to isolate the pure polymorph .

Q. What protocols are recommended for the safe handling of this compound given its potential toxicity?

- Methodological Answer :

- PPE Requirements : Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation .

- Spill Management : Neutralize spills with sodium bicarbonate and absorb with vermiculite. Dispose as hazardous waste .

- First Aid : For skin contact, wash with soap and water; for eye exposure, irrigate with saline for 15 minutes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.